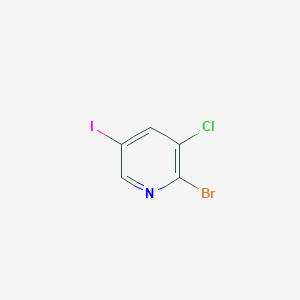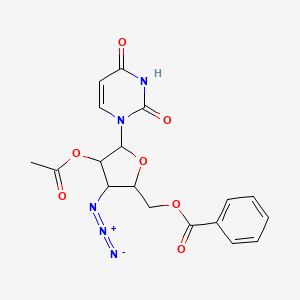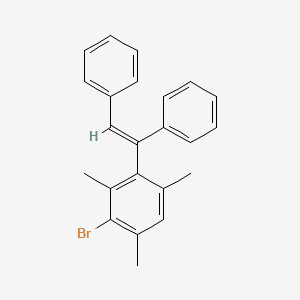
2-Bromo-3-chloro-5-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of 2-Bromo-3-chloro-5-iodopyridine. One common method involves the halogenation of 2-iodopyridine using appropriate reagents. For example:
Bromination: 2-Iodopyridine can be treated with bromine or a brominating agent (such as N-bromosuccinimide) to introduce the bromine atom at the 2-position.
Chlorination: The brominated intermediate can then undergo chlorination using chlorine gas or a chlorinating agent (e.g., thionyl chloride) to introduce the chlorine atom.
Iodination: Finally, the chlorinated intermediate is iodinated using iodine or an iodinating agent (e.g., sodium iodide) to yield this compound.
Industrial Production:: The industrial production methods may vary depending on the specific manufacturer. the synthetic routes mentioned above are commonly employed.
Analyse Des Réactions Chimiques
Reactivity:: 2-Bromo-3-chloro-5-iodopyridine can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, it reacts with nucleophiles (such as amines or thiols) to form substituted derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) allow the incorporation of diverse functional groups.
Redox Reactions: It may participate in oxidation or reduction reactions.
Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent (e.g., acetonitrile).
Chlorination: Chlorine gas or thionyl chloride in an inert solvent (e.g., dichloromethane).
Iodination: Iodine or sodium iodide in an organic solvent (e.g., acetone).
Major Products:: The major product of the reactions depends on the specific conditions and reagents used. the final compound will always contain bromine, chlorine, and iodine atoms attached to the pyridine ring.
Applications De Recherche Scientifique
2-Bromo-3-chloro-5-iodopyridine finds applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biological studies.
Medicine: Investigated for potential pharmacological activities.
Industry: Used in the development of fluorescent compounds and other materials .
Mécanisme D'action
The specific mechanism of action for 2-Bromo-3-chloro-5-iodopyridine depends on its context of use. It may interact with specific molecular targets or pathways, but detailed studies are needed to elucidate its effects fully.
Comparaison Avec Des Composés Similaires
While 2-Bromo-3-chloro-5-iodopyridine is unique due to its combination of three halogen atoms, similar compounds include:
2-Iodopyridine: Contains only the iodine atom.
5-Bromo-2-chloro-3-iodopyridine: A related compound with a different halogen arrangement .
Propriétés
Numéro CAS |
1211525-78-8 |
|---|---|
Formule moléculaire |
C5H2BrClIN |
Poids moléculaire |
318.34 g/mol |
Nom IUPAC |
2-bromo-3-chloro-5-iodopyridine |
InChI |
InChI=1S/C5H2BrClIN/c6-5-4(7)1-3(8)2-9-5/h1-2H |
Clé InChI |
UIKXWOOGAQGQNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate](/img/structure/B12097800.png)
![2-[4-(10,13-Dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B12097809.png)
![9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12097812.png)







![[3,4-Dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12097850.png)
![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B12097851.png)
